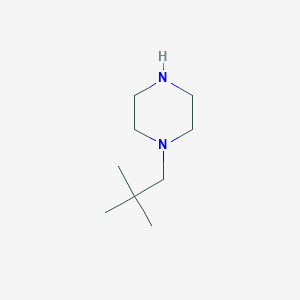

![molecular formula C13H25N3O2 B1357348 N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide CAS No. 926255-60-9](/img/structure/B1357348.png)

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Übersicht

Beschreibung

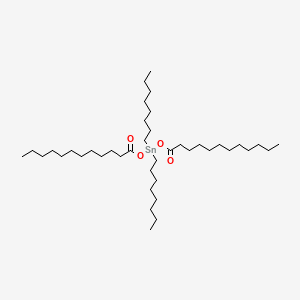

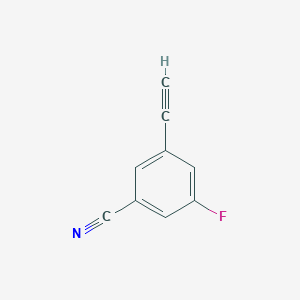

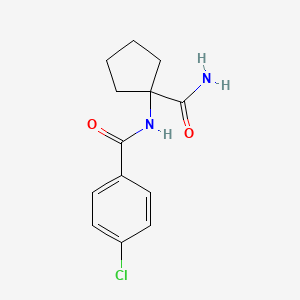

“N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide” is a chemical compound with the CAS Number: 926255-60-9. It has a molecular weight of 255.36 and its IUPAC name is N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h12,14H,1-11H2,(H,15,17) . This indicates that the compound has a morpholine ring attached to a propyl chain, which is further connected to a piperidine ring with a carboxamide group.Wissenschaftliche Forschungsanwendungen

Cathepsin S Inhibitor Synthesis : This compound is a potent reversible and selective cathepsin S inhibitor. Its labeled versions with deuterium and carbon-14 were synthesized for use in scientific studies, showcasing its potential in biochemical research (Latli et al., 2012).

Heterocyclic Analogue in Drug Discovery : It serves as a building block for synthesizing analogues like 3-((hetera)cyclobutyl)azetidines, which are 'stretched' versions of piperidine, piperazine, and morpholine. This aids in designing and optimizing new pharmaceuticals (Feskov et al., 2019).

Neurokinin Receptor Affinity Modulation : This compound is part of a chemical series used to modulate neurokinin-3 and neurokinin-2 receptor affinity and selectivity, contributing to understanding receptor behaviors in pharmacology (Blaney et al., 2001).

Antipsychotic Agent Synthesis : It is used in the synthesis of heterocyclic analogues evaluated as potential antipsychotic agents, expanding the scope of treatments in psychiatric medicine (Norman et al., 1996).

Renin Inhibition for Hypertension : In the development of benzimidazole derivatives as renin inhibitors, this compound plays a role in treating hypertension, demonstrating its utility in cardiovascular medicine (Tokuhara et al., 2018).

Corrosion Inhibition in Industrial Applications : It has been studied as a corrosion inhibitor for mild steel, highlighting its potential use in industrial settings (Nnaji et al., 2017).

Enzyme Inhibitory Activity : This compound has been evaluated for inhibitory activities against various enzymes, contributing to the field of biochemistry (Cetin et al., 2021).

Synthesis of Julolidine-9-carboxamide Derivatives : It is involved in the microwave-assisted synthesis of julolidine-9-carboxamide derivatives, useful in various chemical and pharmaceutical research (Holt et al., 2007).

Antiinflammatory Activity in Ibuprofen Analogs : This compound is used in synthesizing N-hydroxy methyl derivatives with notable antiinflammatory activity, indicating its role in developing new pain management drugs (Rajasekaran et al., 1999).

CGPR Receptor Antagonism : It's involved in the preparation of CGRP receptor antagonists, useful in treating migraines and other neurological disorders (Cann et al., 2012).

Metabolism of Diarylpyrazoles : This compound is part of studies on the in vitro metabolism of diarylpyrazoles, aiding in understanding drug metabolism and interaction (Zhang et al., 2005).

CB1 Cannabinoid Receptor Interaction : It's used in studies exploring the molecular interaction of antagonists with the CB1 cannabinoid receptor, contributing to the development of drugs targeting this receptor (Shim et al., 2002).

Synthesis and Anti-Fatigue Effects : The compound is synthesized and its crystal structure analyzed for potential applications in identifying binding sites for modulators of the AMPA receptor, also showing anti-fatigue effects (Wu et al., 2014).

Antibacterial Evaluation : It is synthesized and evaluated for antibacterial activity, showcasing its potential in antimicrobial therapy (Selvakumar & Elango, 2017).

Anti-Obesity Activity : The compound is part of the synthesis of diaryl dihydropyrazole-3-carboxamides, showing significant in vivo anti-obesity activity related to CB1 receptor antagonism (Srivastava et al., 2007).

SPECT Ligand for Cannabinoid Receptor Imaging : It's synthesized as AM281, a potential SPECT ligand for imaging cannabinoid CB1 receptors in the human brain, aiding in neurological research (Lan et al., 1999).

Hirshfeld Surface Analysis : The compound is prepared for antiproliferative activity evaluation and analyzed using Hirshfeld surface analysis for understanding molecular interactions in the solid state (Benaka Prasad et al., 2018).

Anti-Hyperglycemic Evaluation : It is used in the synthesis and evaluation of novel carboximidamides derived from cyanamides for anti-hyperglycemic effects, indicating its potential in diabetes treatment (Moustafa et al., 2021).

Three-Component Reaction with Sulfonamides : This compound is synthesized by oxidative coupling of arenesulfonamides, acetylenes, and secondary amines, contributing to advanced chemical synthesis techniques (Shainyan et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h12,14H,1-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIAJKZQODAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225230 | |

| Record name | N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926255-60-9 | |

| Record name | N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926255-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

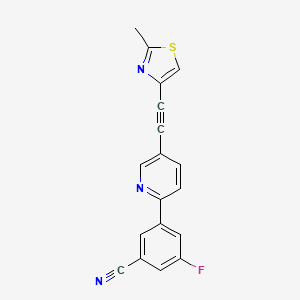

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)